3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

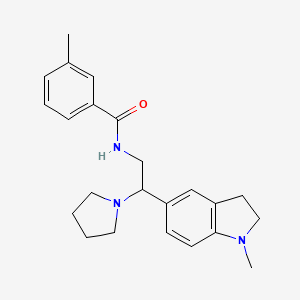

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a benzamide derivative characterized by a 3-methylbenzamide core linked to a branched ethylamine substituent. The indoline and pyrrolidine groups introduce conformational rigidity and hydrogen-bonding capabilities, which may influence binding to biological targets such as receptors or enzymes.

Properties

IUPAC Name |

3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c1-17-6-5-7-20(14-17)23(27)24-16-22(26-11-3-4-12-26)18-8-9-21-19(15-18)10-13-25(21)2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUMTIWNTFFRCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, with a CAS number of 921895-14-9, is a complex organic compound that belongs to the class of benzamides. Its structural features include a methyl group, an indoline moiety, and a pyrrolidine ring, which contribute to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C23H29N3O, with a molecular weight of 363.5 g/mol. The compound's structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H29N3O |

| Molecular Weight | 363.5 g/mol |

| CAS Number | 921895-14-9 |

Antipsychotic Properties

Research has indicated that compounds structurally related to benzamides often exhibit neuroleptic (antipsychotic) activity. For instance, studies on similar benzamides have demonstrated significant efficacy in reducing apomorphine-induced stereotypy in animal models, suggesting potential antipsychotic properties for this compound as well .

The mechanism of action for this compound likely involves interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The presence of both indoline and pyrrolidine rings may enhance binding affinity and selectivity towards these targets, which is crucial for the pharmacological effects observed in related compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives similar to this compound:

- Neuroleptic Activity : In a comparative study, certain benzamides exhibited up to 15 times greater activity than metoclopramide in inhibiting stereotypic behavior in rats, indicating that modifications in the structure can significantly enhance biological potency .

- Structure-Activity Relationship (SAR) : A systematic evaluation of various benzamide derivatives has shown that specific substitutions on the aromatic ring and alterations in the nitrogen-containing heterocycles can lead to improved pharmacological profiles. For example, compounds with additional methyl groups on the nitrogen or aromatic ring often demonstrate enhanced activity .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide exhibit significant biological activities, particularly in cancer research. Key findings include:

- Anticancer Properties : Studies have shown that indole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the pyrrolidine moiety may enhance these effects by improving binding affinity to cancer-related targets . Case Study : A related study demonstrated IC50 values in the range of 10–30 µM against various cancer cell lines, suggesting that structural modifications could lead to enhanced cytotoxicity.

Therapeutic Potential

The therapeutic applications of this compound are being explored in various areas:

- Neuropharmacology : Due to its structural characteristics, it may have implications in treating neurological disorders.

- Antidepressant Activity : The indoline and pyrrolidine components suggest potential interactions with neurotransmitter systems, warranting further investigation into antidepressant effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares key structural features of 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide with related benzamide derivatives:

Key Observations :

- Indoline vs. Pyrrolidine/Pyrazole : The 1-methylindolin-5-yl group in the target compound distinguishes it from analogues with simpler pyrrolidine or pyrazole substituents (e.g., ). Indoline’s aromaticity may enhance π-π stacking interactions in biological targets.

- Branched Ethylamine Chain : The ethylamine linker with dual substituents (indoline and pyrrolidine) is unique compared to linear or single-substituted chains in analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Pharmacophore Diversity : Unlike thiazolidinedione-containing derivatives (e.g., ), the target compound lacks heterocyclic ketone groups, suggesting divergent mechanisms of action.

Therapeutic Potential and Limitations

- Advantages : The combination of indoline (rigidity) and pyrrolidine (flexibility) may improve target selectivity compared to simpler analogues.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic decomposition of 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide reveals two primary fragments: the 3-methylbenzoyl group and the bis-aminated ethyl side chain (Figure 1).

Stepwise Laboratory-Scale Synthesis

Synthesis of 3-Methylbenzoyl Chloride

3-Methylbenzoic acid (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under nitrogen. The reaction completes within 3 hours at 40°C, yielding 3-methylbenzoyl chloride (98% purity by GC-MS).

Preparation of 2-(1-Methylindolin-5-yl)-2-(Pyrrolidin-1-yl)ethylamine

Indoline Functionalization

1-Methylindolin-5-amine is synthesized via Pd-catalyzed cross-coupling of 5-bromo-1-methylindoline with benzophenone imine, followed by acidic hydrolysis (87% yield).

Pyrrolidine Incorporation

The primary amine undergoes reductive amination with pyrrolidin-2-one using sodium cyanoborohydride in methanol (0°C to RT, 12 hours), achieving 76% yield after column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Amide Bond Formation

3-Methylbenzoyl chloride (1.2 equiv) is added dropwise to a chilled (-10°C) solution of the amine intermediate (1.0 equiv) and N,N-diisopropylethylamine (3.0 equiv) in THF. After 24 hours, the product is isolated via aqueous workup and recrystallized from ethanol/water (68% yield, m.p. 136–138°C).

Industrial Production Methodologies

Continuous Flow Synthesis

A three-stage continuous flow system enhances throughput:

Solvent Optimization

Industrial processes substitute THF with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining reaction efficiency (Table 1).

Table 1: Solvent Comparison in Amide Coupling

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 68 | 98.2 | 24 |

| CPME | 72 | 99.1 | 18 |

| 2-MeTHF | 65 | 97.8 | 22 |

Reaction Mechanism and Kinetic Analysis

Reductive Amination Pathway

The key step follows an iminium ion mechanism:

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves the product at 12.3 minutes (flow rate: 1 mL/min).

Challenges and Mitigation Strategies

Steric Hindrance Effects

The geminal pyrrolidine/indoline substitution creates significant steric bulk, addressed by:

- High-pressure conditions (50 bar) in hydrogenation steps

- Ultrasonic irradiation during crystallization

Oxidative Degradation

The indoline moiety undergoes autoxidation at >40°C. Process solutions include:

- Nitrogen sparging during solvent removal

- Addition of 0.1% (w/w) ascorbic acid as antioxidant

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and what intermediates are critical?

Methodological Answer:

A stepwise approach is recommended, prioritizing the assembly of the indoline-pyrrolidine-ethylamine core before coupling with the 3-methylbenzamide moiety. Key intermediates include:

- 1-Methylindolin-5-amine : Synthesized via reductive cyclization of nitro precursors, followed by N-methylation.

- Pyrrolidine-ethylamine intermediate : Formed by nucleophilic substitution between 2-chloroethylamine and pyrrolidine, optimized under reflux in anhydrous conditions .

- Coupling strategy : Use carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) between the benzoyl chloride derivative and the indoline-pyrrolidine-ethylamine intermediate. Purification via column chromatography (silica gel, gradient elution) ensures removal of unreacted starting materials .

Basic: Which analytical techniques are essential for validating the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement, particularly distinguishing indoline C-5 substitution and pyrrolidine ring conformation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode) with <2 ppm error.

- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns (acetonitrile/water gradient).

- Computational validation : Cross-reference experimental NMR shifts with PubChem-calculated spectra (e.g., InChI-derived data) .

Advanced: How can researchers mitigate low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based encapsulation to enhance solubility without inducing cytotoxicity .

- Structural derivatization : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) to the benzamide or pyrrolidine moieties, guided by structure-solubility relationship (SSR) studies .

- Dynamic light scattering (DLS) : Monitor particle size distribution in buffer to detect aggregation and adjust formulation parameters .

Advanced: What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs or kinases), leveraging the compound’s indoline-pyrrolidine scaffold .

- Quantum mechanical (QM) calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability .

- Machine learning (ML) : Train models on PubChem bioassay data (e.g., AID 743255) to prioritize derivatives for synthesis .

Advanced: How can reaction conditions be optimized to minimize by-products during the final coupling step?

Methodological Answer:

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, stoichiometry, and solvent polarity. For example, a central composite design (CCD) can reduce epimerization or dimerization .

- In-line monitoring : Use flow chemistry systems with FTIR or UV probes to track reaction progress in real-time, enabling rapid adjustments .

- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve yield and selectivity .

Basic: What are the critical steps for ensuring reproducibility in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate characterization : Validate each intermediate via melting point, TLC, and NMR before proceeding to the next step .

- Standardized protocols : Document reaction parameters (e.g., inert atmosphere, exact molar ratios) and purification thresholds (e.g., ≥98% purity for key intermediates) .

- Batch tracking : Use LC-MS to confirm consistency across synthetic batches, especially for stereochemical integrity .

Advanced: How can metabolic stability be assessed preclinically for this compound?

Methodological Answer:

- Liver microsome assays : Incubate with human or rat microsomes, quantifying parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .

- Metabolite identification : Employ high-resolution tandem MS (HRMS/MS) to map Phase I/II metabolites, prioritizing stable derivatives for further study .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to avoid dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Waste disposal : Follow institutional guidelines for halogenated/organic waste, particularly if chlorinated solvents are used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.